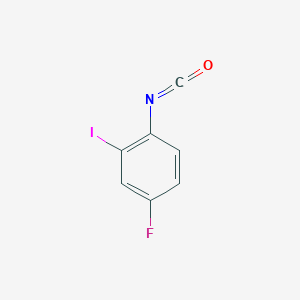
4-Fluoro-2-iodophenylisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-iodophenylisocyanate is an organic compound with the molecular formula C7H3FINO and a molecular weight of 263.01 g/mol . It is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-N=C=O). This compound is used primarily in research and development settings, particularly in the synthesis of more complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodophenylisocyanate typically involves the reaction of 4-fluoro-2-iodoaniline with phosgene or a phosgene equivalent under controlled conditions . The reaction proceeds as follows:
Starting Material: 4-Fluoro-2-iodoaniline
Reagent: Phosgene or a phosgene equivalent (e.g., triphosgene)
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining stringent temperature controls, and ensuring proper handling of hazardous reagents like phosgene .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-iodophenylisocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
4-Fluoro-2-iodophenylisocyanate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals and bioactive compounds.
Material Science: In the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-iodophenylisocyanate primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively . This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-iodophenyl isocyanate: Similar structure but with different positioning of the fluorine and iodine atoms.
4-Iodophenyl isocyanate: Lacks the fluorine substituent.
4-Fluorobenzenesulfonyl isocyanate: Contains a sulfonyl group instead of an iodine atom.
Uniqueness
4-Fluoro-2-iodophenylisocyanate is unique due to the presence of both fluorine and iodine substituents on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. The combination of these substituents makes it a valuable building block in organic synthesis .
Propriétés
Formule moléculaire |
C7H3FINO |
|---|---|
Poids moléculaire |
263.01 g/mol |
Nom IUPAC |
4-fluoro-2-iodo-1-isocyanatobenzene |
InChI |
InChI=1S/C7H3FINO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H |
Clé InChI |
CLJXXYBNWWYCHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)I)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


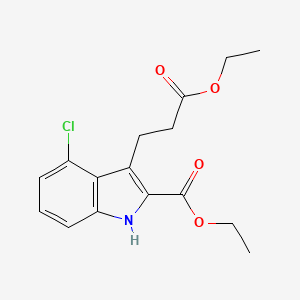
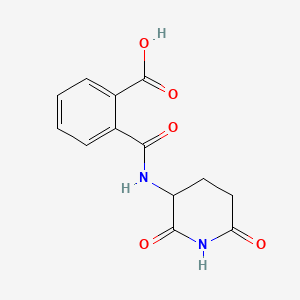
![6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid](/img/structure/B13919789.png)
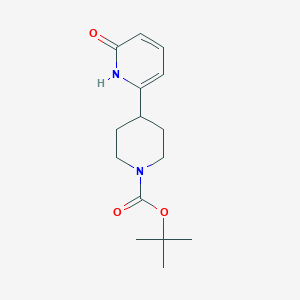
![3-(2-Fluorophenyl)-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13919801.png)
![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)
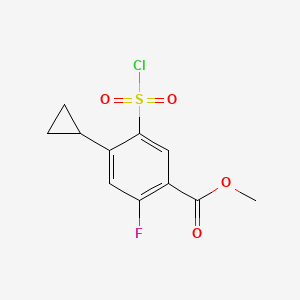
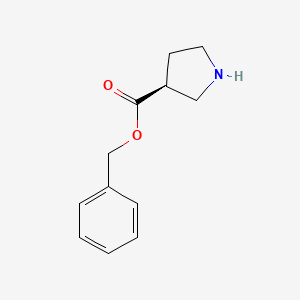
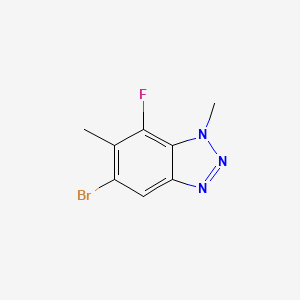

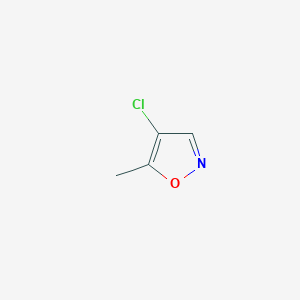
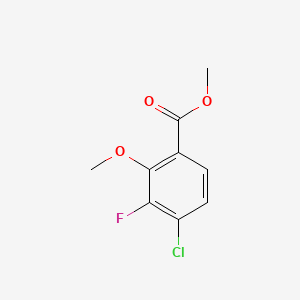
![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)
![(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13919861.png)
